molecular formula C8H9N3O4 B8390120 6-methoxy-N-methyl-5-nitropyridine-2-carboxamide

6-methoxy-N-methyl-5-nitropyridine-2-carboxamide

Cat. No.: B8390120
M. Wt: 211.17 g/mol
InChI Key: OMINSMOHRVKXCS-UHFFFAOYSA-N
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Description

6-methoxy-N-methyl-5-nitropyridine-2-carboxamide is a chemical compound with a unique structure that includes a methoxy group, a nitro group, and a picolinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-N-methyl-5-nitropyridine-2-carboxamide typically involves the nitration of a picolinamide derivative followed by methylation and methoxylation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amine derivatives.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents to yield various reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed:

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Compounds with different functional groups replacing the methoxy or nitro groups.

Scientific Research Applications

6-methoxy-N-methyl-5-nitropyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-N-methyl-5-nitropyridine-2-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy group may influence the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    6-Methoxy-2(3H)-benzoxazolone: Shares the methoxy group but has a different core structure.

    6-Chloro-N-methoxy-N-methyl-nicotinamide: Similar in having a methoxy and methyl group but differs in the presence of a chloro group.

Uniqueness: 6-methoxy-N-methyl-5-nitropyridine-2-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

6-methoxy-N-methyl-5-nitropyridine-2-carboxamide

InChI

InChI=1S/C8H9N3O4/c1-9-7(12)5-3-4-6(11(13)14)8(10-5)15-2/h3-4H,1-2H3,(H,9,12)

InChI Key

OMINSMOHRVKXCS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The suspension of 6-methoxy-5-nitropicolinic acid (1 equiv), methylamine hydrochloride (2 equiv), sodium bicarbonate (2 equiv), HATU (2 equiv) in DMSO (1 M) was stirred at 25° C. for 15 h. The reaction mixture was quenched with saturated aqueous sodium chloride and then washed with ethyl acetate. The organic phase was combined and washed with saturated aqueous sodium bicarbonate. The organic layer was dried (anhydrous sodium sulfate), filtered, and concentrated. The crude product was purified by silica gel column chromatography (0-90% ethyl acetate (with 1% 1N ammonia in methanol) in hexane). Concentration of the desired fractions under reduced pressure afforded the title compound (85%) as a yellow solid. 1H NMR (500 MHz, DMSO-d6) δ ppm 2.86 (d, J=4.73 Hz, 3 H) 4.17 (s, 3 H) 7.77 (dd, J=8.04, 0.79 Hz, 1 H) 8.54-8.60 (m, 1 H) 8.77 (m, J=4.10 Hz, 1 H); MS (ESI) m/z 212.2 [M+1]+.
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Synthesis routes and methods II

Procedure details

HATU (0.606 g, 1.594 mmol) was added to a solution of 6-methoxy-5-nitropicolinic acid (Preparation 190, 0.243 g, 1.226 mmol), DIPEA (0.320 mL, 1.840 mmol) and 2M methylamine solution in THF (1.2 mL, 2.453 mmol) in THF (3.3 mL). The reaction mixture was stirred at room temperature for 3 hours. Further methylamine (0.6 mL) was added and the mixture was stirred for 18 hours. The reaction was quenched with water and concentrated in vacuo. The aqueous phase was extracted with EtOAc (×2) and the combined organic layers were washed twice with water, dried (Na2SO4), filtered and concentrated in vacuo. The residue was purified by Biotage silica gel column chromatography eluting with DCM/EtOAc 99/1 to 90/10 to afford the title compound as a yellow solid (182 mg, 70%).
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